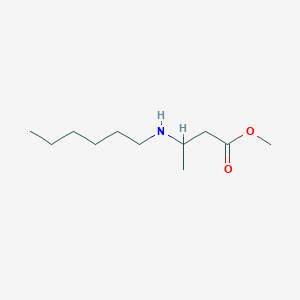

![molecular formula C16H25NO3 B6340363 tert-Butyl 3-{[(2-methoxyphenyl)methyl]amino}-2-methylpropanoate CAS No. 1221341-71-4](/img/structure/B6340363.png)

tert-Butyl 3-{[(2-methoxyphenyl)methyl]amino}-2-methylpropanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tert-Butyl 3-{[(2-methoxyphenyl)methyl]amino}-2-methylpropanoate (TBPMA) is a tertiary amine that has been used in a variety of scientific research applications. It is a versatile molecule that can be used to form a variety of different compounds, which can be used in a variety of different research applications. TBPMA is also used in a variety of biochemical and physiological experiments, as well as in laboratory experiments.

科学的研究の応用

Synthesis of Biologically Active Compounds

One notable application of tert-Butyl 3-{[(2-methoxyphenyl)methyl]amino}-2-methylpropanoate is in the synthesis of cryptophycin-24 (Arenastatin A), a compound with potential anticancer activity. The synthesis involves complex steps, including Noyori reduction and Frater alkylation, to set stereogenic centers critical for the biological activity of cryptophycins (Eggen et al., 2000). Similarly, its role in the asymmetric synthesis of β-amino acid derivatives, such as those used in the production of kedarcidin, showcases its importance in creating compounds with specific chiral properties (Bull et al., 2002).

Asymmetric Synthesis

The compound's utility extends to asymmetric synthesis, where it aids in the creation of stereochemically complex molecules. For instance, it has been used in the asymmetric synthesis of 3-hydroxy-2-methylpropanoic acid esters through ruthenium-catalyzed hydrogenation, demonstrating its value in producing enantiomerically pure building blocks for further chemical synthesis (Jeulin et al., 2007).

Chemical Reaction Mechanism Studies

Research involving tert-Butyl 3-{[(2-methoxyphenyl)methyl]amino}-2-methylpropanoate also includes studies on reaction mechanisms, such as the palladium(II) complexes formation with triazole-based N-heterocyclic carbenes. These studies provide insight into the catalytic activities and potential applications in cross-coupling reactions, important for pharmaceutical synthesis and material science (Turek et al., 2014).

特性

IUPAC Name |

tert-butyl 3-[(2-methoxyphenyl)methylamino]-2-methylpropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO3/c1-12(15(18)20-16(2,3)4)10-17-11-13-8-6-7-9-14(13)19-5/h6-9,12,17H,10-11H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDRIGUFYNGHEEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNCC1=CC=CC=C1OC)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 3-{[(2-methoxyphenyl)methyl]amino}-2-methylpropanoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 3-{[3-(diethylamino)propyl]amino}-2-methylpropanoate](/img/structure/B6340281.png)

![tert-Butyl 2-methyl-3-{[3-(propan-2-yloxy)propyl]amino}propanoate](/img/structure/B6340292.png)

![tert-Butyl 2-methyl-3-[(2-methylcyclohexyl)amino]propanoate](/img/structure/B6340296.png)

![tert-Butyl 3-{[(4-chlorophenyl)methyl]amino}-2-methylpropanoate](/img/structure/B6340302.png)

![tert-Butyl 3-[(2,2-diethoxyethyl)amino]-2-methylpropanoate](/img/structure/B6340306.png)

![tert-Butyl 2-methyl-3-[(thiophen-2-ylmethyl)amino]propanoate](/img/structure/B6340320.png)

![tert-Butyl 3-{[2-(4-methoxyphenyl)ethyl]amino}-2-methylpropanoate](/img/structure/B6340322.png)

![tert-Butyl 3-{[(2-chlorophenyl)methyl]amino}-2-methylpropanoate](/img/structure/B6340334.png)

![tert-Butyl 3-{[2-(diethylamino)ethyl]amino}-2-methylpropanoate](/img/structure/B6340357.png)

![tert-Butyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}-2-methylpropanoate](/img/structure/B6340368.png)

![tert-Butyl 3-[(3-ethoxypropyl)amino]-2-methylpropanoate](/img/structure/B6340369.png)

![tert-Butyl 2-methyl-3-[(3-phenylpropyl)amino]propanoate](/img/structure/B6340373.png)